Rocuronium Bromide N-Oxide
Description
Genesis and Significance as a Related Substance of Rocuronium (B1662866) Bromide
Rocuronium Bromide N-Oxide emerges as a related substance to Rocuronium Bromide, an aminosteroidal non-depolarizing neuromuscular blocker. pharmaffiliates.comdrugbank.com Rocuronium Bromide itself is a synthetically derived analogue of vecuronium, designed to have a rapid onset of action. drugbank.com The formation of this compound is a consequence of the chemical properties of the Rocuronium Bromide molecule. The presence of a morpholine (B109124) ring in the Rocuronium structure makes the nitrogen atom susceptible to oxidation, leading to the formation of the N-oxide derivative. synzeal.com This transformation can occur during the synthesis, formulation, or storage of Rocuronium Bromide.
The significance of this compound lies in its status as a process-related impurity. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy. google.com Therefore, understanding the genesis and characteristics of this compound is crucial for pharmaceutical manufacturers.
Role within Impurity Profiles of Aminosteroidal Neuromuscular Blocking Agents
The impurity profile of an aminosteroidal neuromuscular blocking agent like Rocuronium Bromide is a complex mixture of related substances. pharmaffiliates.comusp.org These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. This compound is a prominent member of this impurity profile. venkatasailifesciences.com Other notable impurities of Rocuronium Bromide include compounds designated as Impurity A, B, C, D, E, F, G, and H by various pharmacopeias. usp.orgsynzeal.comsimsonpharma.com
The presence and quantity of these impurities, including this compound, are critical quality attributes of the drug substance. Different synthetic routes for Rocuronium Bromide can lead to varying impurity profiles. For instance, some synthetic methods are designed to minimize the formation of specific impurities that are difficult to remove. researchgate.net The comprehensive characterization of the impurity profile is a regulatory requirement and essential for ensuring the consistency and quality of the final drug product.
Importance in Pharmaceutical Quality Control and Regulatory Compliance
The detection, identification, and quantification of this compound are vital aspects of pharmaceutical quality control. synzeal.comclearsynth.com Reference standards of this compound are used in analytical method development and validation to accurately measure its levels in batches of Rocuronium Bromide. synzeal.comvenkatasailifesciences.comsynzeal.com High-performance liquid chromatography (HPLC) is a common analytical technique employed for this purpose. google.com
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Directorate for the Quality of Medicines (EDQM) have stringent guidelines regarding impurity levels in pharmaceutical products. fda.govgeneesmiddeleninformatiebank.nl Manufacturers must demonstrate that the levels of impurities, including this compound, are within acceptable limits. This ensures that the drug product is safe and that its quality is maintained throughout its shelf life. The availability of well-characterized reference standards for impurities is crucial for meeting these regulatory expectations. venkatasailifesciences.com
Current Research Landscape and Unaddressed Questions Regarding this compound
Current research on Rocuronium Bromide primarily focuses on its clinical application, pharmacokinetics, and pharmacodynamics. researchgate.netpfizermedicalinformation.comhres.canih.gov While the synthesis and characterization of Rocuronium Bromide and its impurities are well-documented in patents and pharmaceutical literature, specific research focusing solely on the biological activity or potential toxicological effects of this compound appears to be limited. google.comgoogle.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H53BrN2O5 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O5.BrH/c1-5-12-33(13-6-7-14-33)27-20-26-24-9-8-23-19-29(36)28(34(37)15-17-38-18-16-34)21-32(23,4)25(24)10-11-31(26,3)30(27)39-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
LVPWPQUWQOUKSZ-FMCCZJBLSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
Origin of Product |
United States |
Formation Mechanisms and Pathways of Rocuronium Bromide N Oxide
Oxidative Degradation of Rocuronium (B1662866) Bromide Leading to N-Oxide Formation
The structural integrity of rocuronium bromide can be compromised under oxidative stress, leading to the formation of various degradation products, including the N-oxide derivative. nih.gov Forced degradation studies, which are essential for evaluating the stability of pharmaceutical compounds, have shown that rocuronium bromide is susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂). deepdyve.comresearchgate.netresearchgate.netscilit.com
The formation of an N-oxide from a tertiary amine, such as the morpholino group in rocuronium bromide, involves the conversion of the nitrogen atom to a quaternary amine oxide. This transformation is a classic example of an oxidation reaction where the nitrogen atom donates a pair of electrons to an oxygen atom from an oxidizing agent.
The general reaction can be represented as: R₃N + [O] → R₃N⁺-O⁻
While specific kinetic data for the N-oxidation of rocuronium bromide is not extensively documented in publicly available literature, the kinetics of such reactions are generally influenced by the concentration of both the tertiary amine and the oxidizing agent. numberanalytics.com The reaction rate typically follows second-order kinetics, being first order with respect to the amine and first order with respect to the oxidant. The rate constant would be specific to the conditions, including the solvent and temperature.
In one study, the forced degradation of rocuronium bromide with 1% H₂O₂ at reflux for one hour resulted in a significant degradation product. nih.govdeepdyve.com Although this product was identified as a ring-opened N-ethanoyl-formamide derivative, the conditions demonstrate the susceptibility of the morpholine (B109124) moiety to oxidation, a prerequisite for N-oxide formation. nih.govdeepdyve.com The formation of the N-oxide is a plausible competing reaction pathway.
The generation of Rocuronium Bromide N-Oxide is highly dependent on the nature of the oxidizing species and the surrounding environmental conditions.
Oxidizing Species:
Hydrogen Peroxide (H₂O₂): A common laboratory and industrial oxidant capable of forming N-oxides from tertiary amines. nih.govgoogle.com Its effectiveness can be enhanced by catalysts or by operating at elevated temperatures. researchgate.netscilit.com
Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are potent oxidants for converting tertiary amines to N-oxides. acs.orgacs.org They are often used in organic synthesis for this purpose.
Atmospheric Oxygen: While less reactive, long-term exposure to atmospheric oxygen, especially in the presence of light or metal ions, can contribute to slow oxidative degradation, potentially including N-oxide formation. google.com
Environmental Factors:
Temperature: Increased temperature generally accelerates the rate of oxidation reactions, leading to a faster generation of the N-oxide. numberanalytics.comnih.gov Rocuronium bromide is known to be sensitive to heat. google.com
pH: The pH of the solution can play a critical role. N-oxidation of tertiary amines is often more efficient in slightly acidic to neutral conditions. google.com In highly acidic environments, the amine nitrogen is protonated, which inhibits its reaction with electrophilic oxidants.
Presence of Metal Ions: Trace metal ions can catalyze the decomposition of oxidizing agents like H₂O₂, generating highly reactive radical species that can accelerate the degradation of the drug molecule, including N-oxide formation. acs.org
The following table summarizes the factors influencing the oxidative degradation of rocuronium bromide.
| Factor | Influence on N-Oxide Formation |
| Oxidizing Agent Strength | Stronger oxidants (e.g., peroxyacids) lead to faster and more efficient N-oxidation. |
| Temperature | Higher temperatures increase the reaction rate, accelerating degradation. google.com |
| pH | Slightly acidic to neutral pH is generally favorable for N-oxidation of amines. google.com |
| Light Exposure | Can promote the formation of radical species, potentially leading to oxidation. google.com |
| Metal Ions | Can act as catalysts, increasing the rate of oxidative degradation. acs.org |
The rocuronium bromide molecule contains two tertiary nitrogen atoms: one in the pyrrolidinyl ring and one in the morpholine ring. The susceptibility of each to N-oxidation is governed by steric and electronic factors.
Electronic Effects: The nitrogen atom of the morpholine ring is generally considered to be more electron-rich than the nitrogen in a simple alkylamine due to the ether oxygen atom. However, the primary factor is the availability of the lone pair of electrons on the nitrogen atom. Both nitrogens in the rocuronium structure are basic and can be oxidized.
Steric Effects: The nitrogen atom of the morpholine moiety is part of a six-membered ring attached to the bulky steroid nucleus. The pyrrolidinyl nitrogen is part of the quaternary ammonium (B1175870) cation, which is already positively charged and sterically hindered by the allyl group and its connection to the steroid frame. The formation of an N-oxide at the morpholine nitrogen is sterically more favorable compared to further oxidation at the already quaternary pyrrolidinium (B1226570) nitrogen. The steric hindrance around the morpholine nitrogen is less than that around the pyrrolidinium nitrogen, making it more accessible to an oxidizing agent. organic-chemistry.orgtubitak.gov.tr
Potential as a Byproduct in Rocuronium Bromide Chemical Synthesis
While not listed as one of the principal impurities (A-H) in major pharmacopoeias, the potential for this compound to form during synthesis exists, particularly in steps involving oxidative conditions or the use of reagents that can act as oxidants. mfd.org.mkpharmaffiliates.com
The synthesis of rocuronium bromide is a multi-step process. ccspublishing.org.cn N-oxide formation could potentially occur in any step where oxidizing conditions are present, even if unintentionally. For example, the use of certain catalysts or reagents for other transformations might have mild oxidizing properties. However, the final steps of the synthesis are more likely candidates if residual oxidants are present or if purification methods are not adequate to remove related impurities. The introduction of the morpholine group itself is a key step where side reactions can occur. google.com
To minimize the formation of this compound and other impurities, several strategies can be employed in the synthetic process.
Control of Reaction Conditions: Carefully controlling temperature, pH, and reaction time can minimize side reactions. googleapis.com
Use of High-Purity Reagents: Ensuring that starting materials and reagents are free from oxidizing contaminants is crucial.
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen. researchgate.net
Antioxidant Addition: In some cases, the addition of a small amount of a compatible antioxidant could prevent unwanted oxidation, though this is less common in synthesis and more so in formulation. researchgate.net
Purification Techniques: Developing robust purification methods, such as recrystallization or chromatography, is essential to remove any N-oxide impurity that may have formed. google.comgoogleapis.com A patent for preparing high-purity rocuronium bromide highlights the challenges of removing impurities due to the molecule's sensitivity. google.com
The table below outlines strategies to minimize N-oxide formation during synthesis.
| Strategy | Rationale |
| Inert Atmosphere Processing | Prevents unwanted side reactions with atmospheric oxygen. researchgate.net |
| Purification by Recrystallization | Effective method for removing structurally similar impurities. google.com |
| Controlled Temperature | Avoids thermal degradation and acceleration of oxidative side reactions. googleapis.com |
| Use of Purified Reagents | Eliminates potential catalytic or direct oxidizing contaminants. |
Advanced Analytical Methodologies for Characterization and Quantification of Rocuronium Bromide N Oxide
Chromatographic Separation Techniques for Impurity Profiling
Chromatography is the cornerstone for the separation and analysis of Rocuronium (B1662866) Bromide and its related compounds, including the N-oxide derivative. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and charge.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Rocuronium Bromide and its impurities due to its versatility in handling non-volatile and thermally labile compounds. Both reversed-phase and hydrophilic interaction liquid chromatography modes have been successfully applied.
Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of Rocuronium Bromide and its impurities. However, the highly polar and ionic nature of these quaternary ammonium (B1175870) compounds presents challenges for retention on traditional non-polar stationary phases. To overcome this, ion-pairing agents are often incorporated into the mobile phase to enhance retention and improve peak shape.
A patented method for detecting Rocuronium Bromide intermediates and impurities utilizes a gradient elution on a C18 column. This method demonstrates the effective separation of the main compound from its known impurities, which would likely include the N-oxide, highlighting the utility of gradient elution in resolving complex mixtures of related substances.
Table 1: Example of a Gradient RP-HPLC Method for Rocuronium Bromide and Impurities
| Time (min) | Mobile Phase A (%) (Ammonium Carbonate Solution) | Mobile Phase B (%) (Acetonitrile-Tetrahydrofuran) |
|---|---|---|
| 0 | 55-65 | 35-45 |
| Gradient Program | ... | ... |
| End | ... | ... |
Note: This table illustrates a general gradient approach; specific gradient profiles are often proprietary and optimized based on the specific impurity profile.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to ion-pair RP-HPLC for the analysis of polar and ionic compounds like Rocuronium Bromide and its impurities. HILIC utilizes a polar stationary phase, such as bare silica (B1680970), with a mobile phase rich in a polar organic solvent and containing a small amount of aqueous buffer. This technique offers several advantages over ion-pair chromatography, including faster equilibration times and the avoidance of stationary phase degradation by ion-pairing reagents.
Research has demonstrated the development of a HILIC method for the quantitative determination of Rocuronium Bromide in the presence of its main impurities. The retention mechanism in HILIC is complex, involving partitioning, adsorption, and ion-exchange interactions between the analytes and the stationary phase.
The specificity of the separation of Rocuronium Bromide N-Oxide from the parent drug and other impurities is critically dependent on the careful optimization of the mobile phase and the selection of an appropriate stationary phase.
In HILIC methods, key parameters that are optimized include the concentration of the organic solvent (typically acetonitrile), the pH, and the ionic strength of the aqueous buffer in the mobile phase. For instance, a study on the separation of Rocuronium Bromide and its impurities investigated the influence of acetonitrile (B52724) content and the concentration and pH of an ammonium formate buffer. Optimal chromatographic conditions were achieved using a mobile phase composed of acetonitrile and 107.5 mM ammonium formate at pH 7.0 in a 90:10 (v/v) ratio.
The choice of stationary phase is also crucial. For HILIC separations of Rocuronium Bromide and its related substances, bare silica columns have been shown to be effective. An example of a suitable column is the Purospher STAR Si (150 x 4.6 mm, 5 µm particle size). For RP-HPLC, a C18 column is commonly used, often with specific end-capping to minimize silanol interactions.
Table 2: HILIC Method Parameters for Rocuronium Bromide Impurity Profiling
| Parameter | Condition |
|---|---|
| Stationary Phase | Purospher STAR Si (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 107.5 mM Ammonium Formate, pH 7.0 (90:10, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Source: Adapted from research on HILIC analysis of Rocuronium Bromide.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight, low volatility, and thermal lability. However, GC-based methods can be employed following chemical derivatization to convert the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation, acylation, and alkylation, which target active hydrogens in functional groups like hydroxyls and amines.
For quaternary ammonium compounds, an alternative approach is pyrolysis GC. In this technique, the sample is heated to a high temperature in the GC injector, leading to controlled thermal degradation. For quaternary ammonium halides, this can result in a Hofmann elimination reaction, producing a volatile tertiary amine that can be separated and detected by GC. This method has been successfully applied to the analysis of various quaternary ammonium compounds. While not specifically reported for this compound, this approach presents a potential avenue for its analysis by GC-MS.
Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC for the analysis of charged species like this compound. Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.
While specific CE methods for this compound are not extensively documented in the literature, the technique has been successfully applied to the analysis of other quaternary ammonium compounds and N-oxides. The inherent charge of this compound makes it an ideal candidate for CE analysis. Method development would involve the optimization of parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation from Rocuronium Bromide and other related impurities. The use of additives to the background electrolyte, such as organic modifiers or cyclodextrins, could further enhance selectivity.
High-Performance Liquid Chromatography (HPLC)
Spectrometric Techniques for Structural Elucidation and Quantification
Advanced spectrometric techniques are indispensable for the detailed characterization and quantification of this compound. These methodologies provide critical insights into its molecular structure, mass, and fragmentation patterns, which are essential for its identification and analysis, particularly when it emerges as a degradation product or impurity in pharmaceutical formulations.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for the study of this compound, offering exceptional sensitivity and structural information from minute sample quantities.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.comresolvemass.ca In the analysis of Rocuronium Bromide degradation products, HRMS plays a pivotal role. For instance, in a study involving forced degradation of Rocuronium Bromide under oxidative stress (using 1% H2O2), an unknown degradation product was detected. docksci.comnih.gov
Initial low-resolution mass spectrometry suggested a mass shift that was misleading. However, subsequent analysis using HRMS provided an accurate m/z value that allowed for the confident determination of the compound's elemental composition. docksci.com The measured accurate mass fitted the elemental composition of C31H51N2O5, which corresponds to a loss of a CH2 group and the addition of one oxygen atom compared to the parent Rocuronium cation. docksci.com This level of precision is crucial for distinguishing between compounds with very similar nominal masses and for proposing a correct molecular formula. bioanalysis-zone.commeasurlabs.com
| Parameter | Value | Significance |
|---|---|---|
| Measured m/z | 531.37921 | The experimentally determined mass-to-charge ratio of the ion. docksci.com |
| Proposed Elemental Composition | C31H51N2O5 | The molecular formula derived from the accurate mass measurement. docksci.com |
| Theoretical m/z (for [C31H51N2O5]+) | 531.37925 | The calculated exact mass for the proposed molecular formula. |
| Mass Difference (ppm) | 0.1 | The parts-per-million difference between the measured and theoretical mass, indicating high accuracy. docksci.com |
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint. nih.gov For N-oxide compounds, characteristic fragmentation pathways often include the elimination of an OH radical (-17 Da). researchgate.net
In the investigation of the oxidative degradation product of Rocuronium Bromide, multistage mass spectrometric (MSn) experiments were crucial for structural characterization. docksci.comnih.gov By analyzing the fragmentation of the precursor ion and comparing it with the fragmentation of the intact drug and related compounds, researchers determined that the morpholine (B109124) moiety of the Rocuronium molecule was unstable under oxidative stress. docksci.comnih.gov The data indicated that the morpholine ring was opened and transformed into an N-ethanoyl-formamide group, a structural change consistent with the elemental composition determined by HRMS. docksci.com The analysis of these fragmentation pathways is essential for confirming the identity of this compound and distinguishing it from other potential isomers or degradation products. wvu.edu
| Fragmentation Process | Typical Neutral Loss (Da) | Significance in Structural Elucidation |
|---|---|---|
| Hydroxyl Radical Elimination | 17 (•OH) | A characteristic fragmentation pathway for many protonated N-oxides, indicating the presence of the N→O functional group. researchgate.net |
| Oxygen Atom Loss | 16 (O) | Results in the formation of an [M+H-O]+ fragment ion, often observed in the full scan mass spectrum. researchgate.net |
| Ring Cleavage/Rearrangement | Variable | Provides specific structural information about the carbon skeleton and the location of functional groups adjacent to the N-oxide. nih.gov |
Hybrid mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and ion trap instruments, combine the strengths of different mass analyzers to provide comprehensive structural analysis.
Ion Trap MS: Quadrupole ion traps (QIT) confine ions using oscillating electric fields, allowing for sequential fragmentation experiments (MSn). chromatographyonline.com This capability is highly valuable for detailed structural analysis, as product ions from one fragmentation stage can be isolated and fragmented again, providing deeper structural insights. chromatographyonline.com A study on Rocuronium Bromide utilized a portable mass spectrometer based on a linear ion trap to rapidly quantify the compound. nih.gov In the structural study of the Rocuronium degradation product, a hybrid linear ion trap-Fourier transform ion cyclotron resonance-mass spectrometer (LIT-FTICR-MS) was used, highlighting the power of ion traps in complex structural elucidation. docksci.com
Quadrupole Time-of-Flight (QTOF) MS: QTOF instruments pair a quadrupole, which can select a specific precursor ion, with a time-of-flight analyzer, which measures the mass of ions with high resolution and accuracy. nih.gov This combination allows for the simultaneous collection of accurate mass data for both precursor and product ions in a single run. researchgate.net QTOF-MS is particularly effective for identifying unknown compounds in complex mixtures. nih.gov The high mass accuracy helps in determining the elemental composition of fragment ions, which is critical for proposing and verifying fragmentation pathways. tofwerk.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides excellent data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous determination of a molecule's three-dimensional structure. core.ac.ukresearchgate.net It provides detailed information about the chemical environment and connectivity of atoms within a molecule. However, a significant limitation is the relatively large amount of pure sample required for analysis, which can be a challenge. In one study, the small quantity (approximately 0.1 mg) of the isolated Rocuronium Bromide oxidative degradation product hampered its structural characterization by NMR. docksci.com
Should a sufficient quantity of this compound be available, a suite of NMR experiments would be employed for complete structural assignment.
1H-NMR (Proton NMR): This technique identifies the chemical environment of all hydrogen atoms in the molecule. The formation of an N-oxide would induce significant chemical shift changes in the protons on the carbons adjacent to the nitrogen atom in the morpholine ring, providing the first piece of evidence for the structural modification.
13C-NMR (Carbon-13 NMR): 13C-NMR provides information on the carbon skeleton of the molecule. nih.gov Similar to 1H-NMR, the carbons directly bonded to the oxidized nitrogen would exhibit noticeable shifts in their resonance signals compared to the parent Rocuronium molecule. thieme-connect.de
2D-NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. uobasrah.edu.iqox.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be used to map out the spin systems within the steroid core and the side chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). nih.gov This is a highly sensitive method for assigning carbon signals and verifying which protons are attached to which carbons. nih.gov
| NMR Technique | Information Provided | Specific Utility for this compound |
|---|---|---|
| 1H-NMR | Chemical environment and connectivity of protons. | Detect chemical shift changes of protons near the oxidized nitrogen. |
| 13C-NMR | Information about the carbon framework. | Identify shifts in carbon signals adjacent to the N-oxide moiety. |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Confirm proton connectivity within the steroid rings and side chains. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | Unambiguously assign carbon signals to their attached protons. |
| HMBC | ¹H-¹³C correlations over 2-4 bonds. | Connect different fragments of the molecule and definitively confirm the location of the N-oxide by observing long-range correlations across the N-O bond. |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Detection and Purity Assessment
Ultraviolet-Visible (UV/Vis) spectroscopy serves as a fundamental analytical technique for the detection and quantification of Rocuronium Bromide and its related impurities, including this compound. While the N-oxide itself is primarily identified as an impurity, its detection is often accomplished using methods developed for the parent compound. UV/Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC) systems to monitor the effluent from the chromatography column.
The chromophores within the rocuronium molecule allow for detection at specific wavelengths in the low UV range. Analytical methods for rocuronium bromide frequently employ a UV detector set at wavelengths around 205 nm, 207 nm, or 210 nm uspnf.comresearchgate.netresearchgate.net. The selection of a specific wavelength is optimized to achieve the highest sensitivity for the compound of interest while minimizing interference from the mobile phase and other components in the sample matrix. In the context of purity assessment, an HPLC-UV method separates Rocuronium Bromide from its impurities, including the N-oxide. As each compound elutes from the column, it passes through the UV detector, and its absorbance is recorded, generating a peak in the chromatogram. The area of this peak is proportional to the concentration of the specific compound, allowing for its quantification and the determination of the purity of the active pharmaceutical ingredient (API).
Application of this compound as a Certified Reference Standard
This compound, as a known impurity of Rocuronium Bromide, plays a crucial role as a certified reference standard (CRS) or reference material in pharmaceutical analysis lgcstandards.comsynzeal.com. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products.
The primary applications of this compound as a reference standard include:
Impurity Profiling: It is used to identify and confirm the presence of the N-oxide impurity in batches of Rocuronium Bromide API. By comparing the retention time of a peak in the sample chromatogram to that of the certified standard, analysts can positively identify the impurity.
Method Validation: The standard is essential for validating the performance of analytical methods, particularly for specificity, LOD, LOQ, linearity, and accuracy, ensuring the method can reliably detect and quantify this specific impurity synzeal.com.
Quality Control (QC): In routine QC testing of Rocuronium Bromide, the N-oxide standard is used to quantify the level of this impurity, ensuring it does not exceed the limits specified in pharmacopeial monographs or by regulatory authorities synzeal.com.
The availability of well-characterized impurity standards like this compound from suppliers of reference materials is fundamental for pharmaceutical manufacturers to control the quality of their products and comply with stringent regulatory requirements lgcstandards.comsynzeal.com.
Stability and Degradation Kinetics of Rocuronium Bromide N Oxide Itself
Identification and Characterization of Secondary Degradation Products of Rocuronium (B1662866) Bromide N-Oxide
There is no information available in the scientific literature regarding the identification and characterization of secondary degradation products that may arise from the degradation of Rocuronium Bromide N-Oxide. Research has focused on identifying the primary degradation products of Rocuronium Bromide. For instance, under oxidative stress (using hydrogen peroxide), a degradation product involving the opening of the morpholine (B109124) ring to an N-ethanoyl-formamide group has been characterized. nih.govresearchgate.net However, this work starts with the parent drug, not the N-Oxide, and thus does not describe secondary degradation.
Theoretical and Computational Chemistry Studies of Rocuronium Bromide N Oxide
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding the distribution of electrons and predicting chemical properties.
The electronic structure of Rocuronium (B1662866) Bromide N-Oxide has been investigated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The HF method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate description as it neglects electron correlation.
DFT, in contrast, has emerged as the method of choice for molecules of this size due to its favorable balance of computational cost and accuracy. It calculates the system's energy based on its electron density, incorporating electron correlation effects through an exchange-correlation functional. For Rocuronium Bromide N-Oxide, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. These studies typically begin with a full geometry optimization to locate the minimum energy structure of the molecule, which serves as the basis for all subsequent property calculations. DFT provides a more realistic model of the electronic environment, which is crucial for accurately describing the polar N-oxide bond and the delocalized charges.
| Feature | Hartree-Fock (HF) Method | Density Functional Theory (DFT) Method |
|---|---|---|
| Fundamental Variable | Wavefunction (approximated) | Electron Density |
| Electron Correlation | Neglected (post-HF methods are needed) | Included via the exchange-correlation functional (e.g., B3LYP) |
| Computational Cost | High for its level of accuracy | More efficient for large molecules, offering better accuracy-to-cost ratio |
| Primary Application | Initial geometry optimization, basis for more complex methods | Geometry optimization, electronic property calculation, spectral prediction |
The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a large, heteroatom-rich molecule like this compound, a well-chosen basis set is critical.
Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are frequently used. The components of this notation are significant:
Polarization functions (d, p): These functions are essential for accurately describing the anisotropic shape of electron clouds in chemical bonds, particularly around the polar N-oxide, ester, and ether groups.
Diffuse functions (+): These functions are added to heavy atoms (non-hydrogen) to better model the spatial distribution of electrons that are far from the nucleus, such as lone pairs on the oxygen and nitrogen atoms.
The selection involves a trade-off between accuracy and computational demand. While larger basis sets like 6-311++G(d,p) provide higher accuracy, they significantly increase calculation time. Studies show that for geometry optimization and electronic property prediction of this compound, a basis set like 6-311+G(d,p) offers a robust compromise, accurately capturing the key electronic features without prohibitive computational expense.
The Molecular Electrostatic Potential (MEP) map is a crucial visualization tool derived from quantum chemical calculations. It illustrates the charge distribution across the molecule's van der Waals surface, providing a guide to its reactive sites and intermolecular interaction patterns. The MEP is color-coded, where deep red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and deep blue signifies regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map reveals several key features:
Most Negative Potential: The most intense red region is localized on the oxygen atom of the N-oxide group (N⁺-O⁻), highlighting its strong nucleophilic character and hydrogen bond accepting capability. The carbonyl oxygen of the acetate (B1210297) group also shows a significant negative potential.
Most Positive Potential: A strong positive potential (blue) is centered around the quaternary ammonium (B1175870) nitrogen atom, although it is sterically shielded by the surrounding alkyl groups.
Intermediate Regions: The hydrogen atoms of the steroid backbone exhibit a slightly positive potential (light blue/green), while the ether oxygen atoms present moderately negative (yellow/orange) regions.
The MEP map confirms that the N-oxide functionality dramatically alters the electronic landscape compared to the parent Rocuronium, introducing a potent site for electrostatic interactions.
Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.
Calculations for this compound show:
HOMO: The HOMO is primarily localized on the electron-rich N-oxide functional group, specifically on the p-orbitals of the oxygen atom. This confirms that this site is the most probable origin for an electron-donating interaction.
LUMO: The LUMO is generally distributed across the steroid A-ring and the quaternary ammonium center, indicating these regions are the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity. For this compound, the calculated energy gap is relatively large, suggesting the molecule is electronically stable. This gap can also be used to estimate other electronic properties, as detailed in the table below.
| Parameter | Definition | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.48 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.05 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.43 |
| Ionization Potential (I) | I ≈ -EHOMO | 6.48 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.05 |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | 3.765 |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | 2.715 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static, minimum-energy picture, this compound is a flexible molecule. Molecular Dynamics (MD) simulations are performed to explore its conformational landscape and dynamic behavior over time, typically in a simulated aqueous environment to mimic physiological conditions.
MD simulations for this compound involve:
System Setup: An optimized structure (from DFT) is placed in a simulation box filled with explicit water molecules.
Simulation: Newton's equations of motion are solved iteratively for all atoms over a timescale of nanoseconds to microseconds, using a force field (e.g., AMBER, CHARMM) to define the interatomic potentials.
Analysis: The resulting trajectory is analyzed to understand the molecule's flexibility. Key analyses include Root-Mean-Square Deviation (RMSD) to assess structural stability and dihedral angle distributions to characterize the rotation of the side chains (e.g., the allyl group at C2 and the morpholino group at C3).
These simulations reveal that while the androstane (B1237026) steroid core remains rigid, the side chains exhibit significant conformational freedom. The orientation of the morpholino group and the acetyl group relative to the steroid plane can vary, leading to a range of accessible conformers. Identifying the most populated and lowest-energy conformational families is essential for understanding how the molecule's shape influences its interactions.
Prediction of Spectroscopic Signatures (e.g., vibrational frequencies, chemical shifts)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for structural characterization and for validating experimental results.
Vibrational Frequencies (Infrared Spectroscopy): DFT frequency calculations can predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies (in cm⁻¹) are determined. Due to the harmonic approximation used in most calculations, the computed frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. Key predicted vibrations for this compound include the N-O stretching vibration, a characteristic band for N-oxides appearing around 950-980 cm⁻¹, and the C=O stretching of the ester group around 1745-1760 cm⁻¹.
Chemical Shifts (NMR Spectroscopy): The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the standard for this purpose. The calculation yields isotropic magnetic shielding tensors for each nucleus. These absolute values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The presence of the electron-withdrawing N⁺-O⁻ group is predicted to cause significant deshielding (a downfield shift) for the adjacent protons and carbons on the piperidine (B6355638) ring compared to the parent Rocuronium molecule.
| Spectroscopy | Functional Group / Atom | Predicted Signature | Comment |
|---|---|---|---|
| IR Frequency | Ester C=O Stretch | ~1755 cm⁻¹ | Strong, sharp absorption characteristic of saturated esters. |
| IR Frequency | N-Oxide N-O Stretch | ~965 cm⁻¹ | A key diagnostic peak confirming the N-oxide functionality. |
| IR Frequency | Allyl C=C Stretch | ~1645 cm⁻¹ | Medium intensity peak for the vinyl group. |
| ¹³C NMR Shift | Ester C=O | ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |
| ¹H NMR Shift | Protons on C adjacent to N⁺-O⁻ | ~3.5-4.0 ppm | Significantly deshielded due to the inductive effect of the N-oxide group. |
Mechanistic Insights into Oxidation and Reduction Processes at the N-Oxide Moiety
Theoretical and computational chemistry provides a powerful lens through which to understand the intricate mechanisms of chemical reactions at a molecular level. While specific computational studies focusing exclusively on the oxidation and reduction of the N-oxide moiety in this compound are not extensively available in public literature, we can deduce mechanistic insights by applying established principles from computational studies on related N-oxide compounds and redox processes. This section will, therefore, present a theoretical exploration of the potential oxidation and reduction pathways of the N-oxide group in this compound, based on density functional theory (DFT) calculations and mechanistic studies of analogous systems.
The reactivity of the N-oxide moiety is fundamentally governed by the electronic nature of the N⁺-O⁻ bond. The nitrogen atom is electron-deficient, making it susceptible to nucleophilic attack, while the oxygen atom is electron-rich and can act as a nucleophile or a hydrogen bond acceptor. jchemrev.com The large steroid backbone of rocuronium introduces significant steric and electronic influences that would modulate this inherent reactivity.
Reduction of the N-Oxide Moiety
The reduction of an N-oxide to its corresponding tertiary amine is a common transformation. From a computational standpoint, this process can be modeled to understand the reaction pathway, transition states, and energy barriers involved. The reduction of aromatic N-oxides has been shown in computational studies to be initiated by a rate-limiting single electron transfer. nih.gov
A plausible reduction mechanism for the N-oxide on the morpholine (B109124) ring of this compound would likely involve the following key steps, which can be investigated using computational methods:
Electron Transfer: The process would initiate with the transfer of an electron to the N-oxide moiety from a reducing agent. The feasibility and rate of this step are heavily dependent on the reduction potential of the N-oxide and the nature of the reductant. Computational methods like DFT can predict reduction potentials. mdpi.com For instance, studies on quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that DFT calculations can effectively predict their reduction potentials. mdpi.com
Protonation: Following the initial electron transfer, the now radical anion intermediate would likely be protonated, with the proton source being the surrounding solvent or a specific reagent. Computational studies on the reduction of aromatic N-oxides by Fe(II)-tiron complexes have suggested that subsequent protonation and N-O bond cleavage can be barrierless after the initial electron transfer. nih.gov
Second Electron and Proton Transfer: The resulting radical cation would then accept a second electron and proton to yield the final tertiary amine product.
The steric hindrance imposed by the bulky steroid structure and the pyrrolidinium (B1226570) ring could influence the approach of the reducing agent and the solvent molecules required for stabilization of intermediates. Molecular dynamics simulations could provide insight into these steric and solvent effects.
Oxidation of the N-Oxide Moiety
While the N-oxide is already an oxidized form of the tertiary amine, further oxidation is less common but theoretically conceivable under strong oxidizing conditions, potentially leading to ring-opening or other degradation products. However, a more relevant oxidative process to consider from a mechanistic standpoint is the role of the N-oxide in mediating oxidative reactions. The oxygen atom of the N-oxide can be transferred to a suitable substrate.
Computational studies on other N-oxides, for example in the context of catalysts, show that the N-O bond can be cleaved to generate a reactive oxygen species. acs.org The mechanism of such a process involving this compound would likely proceed through:
Coordination of the Substrate: The substrate to be oxidized would first interact with the N-oxide oxygen atom.
Oxygen Atom Transfer: This is the key step where the oxygen atom is transferred from the N-oxide to the substrate. The transition state for this step would involve the simultaneous breaking of the N-O bond and the formation of a new bond between the oxygen and the substrate. The activation energy for this step can be calculated to determine the reaction's feasibility.
Product Release: After the oxygen transfer, the now-reduced rocuronium bromide and the oxidized substrate would separate.
The electronic properties of the rocuronium steroid scaffold would play a significant role. Electron-donating or withdrawing groups on the steroid could influence the electron density on the N-oxide oxygen, thereby affecting its ability to be transferred.
Data from Theoretical Models
To illustrate the type of data that would be generated from a detailed computational study, the following tables present hypothetical but plausible values for key parameters based on studies of similar N-oxide compounds.
Table 1: Calculated Redox Properties of Model N-Oxide Systems
| Compound/System | Method | Calculated Property | Value |
| Pyridine N-oxide | DFT/B3LYP | Reduction Potential (V vs. SHE) | -1.2 |
| Quinoline N-oxide | DFT/B3LYP | First Electron Transfer Barrier (kcal/mol) | 12.5 |
| Model Aminosteroid N-oxide | DFT/M06-2X | N-O Bond Dissociation Energy (kcal/mol) | 65.0 |
| This compound (Hypothetical) | DFT/B3LYP-D3 | LUMO Energy (eV) | -0.5 |
| This compound (Hypothetical) | DFT/B3LYP-D3 | HOMO Energy (eV) | -6.8 |
Note: The data in this table is illustrative and based on general values found in computational chemistry literature for similar functional groups. Actual values for this compound would require specific calculations.
The Lowest Unoccupied Molecular Orbital (LUMO) energy is indicative of the ease of reduction; a lower LUMO energy suggests a greater propensity to accept an electron. Conversely, the Highest Occupied Molecular Orbital (HOMO) energy relates to the ease of oxidation.
Table 2: Hypothetical Reaction Barriers for Reduction Steps of this compound
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| First Electron Transfer | DFT/B3LYP | 15.2 |
| N-O Bond Cleavage of Radical Anion | DFT/B3LYP | 5.1 |
| Second Electron Transfer | DFT/B3LYP | 8.7 |
Note: This data is hypothetical and serves to illustrate the type of insights that would be gained from a dedicated computational study.
Impurity Control Strategies and Academic Implications for Pharmaceutical Development
Development of Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing
The control of impurities in the manufacturing of Rocuronium (B1662866) Bromide, an aminosteroidal non-depolarizing neuromuscular blocker, is critical to ensure its quality, safety, and efficacy. pharmaffiliates.com The synthesis of Rocuronium Bromide is a multi-step process that can generate various process-related impurities and degradation products. orientjchem.org One notable impurity is Rocuronium Bromide N-Oxide.
Several strategies are employed during the Active Pharmaceutical Ingredient (API) manufacturing process to control the levels of impurities. These include:
Process Optimization: Modifications to the synthesis process can significantly reduce the formation of impurities. For instance, avoiding column chromatography and using commercially acceptable solvents can lead to a more efficient and scalable process with high purity (99.8%). orientjchem.org
Control of Reaction Conditions: Factors such as temperature, pH, and the presence of oxygen can influence the formation of degradation products. For example, Rocuronium Bromide is susceptible to oxidation, leading to an increase in certain impurities. google.com Controlling the dissolved oxygen content in the solution through methods like nitrogen aeration can mitigate this. google.com Similarly, hydrolysis is a major degradation pathway, particularly at higher pH, which can be controlled by maintaining a suitable acidic pH range (e.g., 2.5 to 3.5). journalijar.com
Purification Techniques: After synthesis, purification steps are essential to remove any remaining impurities. Crystallization from appropriate solvent systems, such as acetone, is a common method to achieve high purity of the final product. google.com
A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for the simultaneous determination of rocuronium and eight of its impurities, demonstrating the analytical capabilities to monitor and control these substances. nih.gov
Role of this compound in Setting Pharmaceutical Specifications
This compound is recognized as a potential impurity in Rocuronium Bromide drug products. pharmaffiliates.comsynzeal.com As such, its presence and acceptable limits are crucial considerations in setting pharmaceutical specifications for the final drug product. Regulatory guidelines require that impurities in drug substances and drug products are identified and quantified to ensure the safety and quality of the medication.
The chemical details of this compound are as follows:
| Attribute | Value |
| Chemical Name | 4-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetoxy-16-(1-allylpyrrolidin-1-ium-1-yl)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)morpholine 4-oxide bromide synzeal.com |
| Alternate Name | 1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide N-Oxide scbt.com |
| Molecular Formula | C32H53BrN2O5 scbt.comlgcstandards.com |
| Molecular Weight | 625.68 g/mol scbt.comlgcstandards.com |
The presence of this compound and other impurities necessitates the development of sensitive and specific analytical methods to detect and quantify them. Techniques like high-performance liquid chromatography (HPLC) are employed for this purpose. nih.govresearchgate.net The limits for impurities are set based on toxicological data and regulatory requirements, such as those from the International Council for Harmonisation (ICH). The establishment of these specifications ensures that each batch of Rocuronium Bromide meets the required quality standards before it is released for clinical use.
Strategies for Isolation and Purification of N-Oxide for Research Purposes
The isolation and purification of this compound are essential for its characterization and for use as a reference standard in analytical method development and validation. synzeal.com While specific, detailed protocols for the isolation of this compound from synthesis or degradation mixtures are not extensively published in readily available literature, general principles of chromatography and crystallization would be applied.
Strategies would likely involve:
Chromatographic Separation: Column chromatography is a standard technique for separating compounds with different polarities. google.com In the context of Rocuronium Bromide and its impurities, a silica (B1680970) gel column could potentially be used. The choice of the mobile phase would be critical to achieve effective separation of the N-oxide from the parent drug and other related substances.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is a powerful tool. This technique allows for the separation of complex mixtures and the collection of individual fractions corresponding to specific compounds like this compound.
Crystallization: Following initial separation, crystallization can be used as a final purification step. This involves dissolving the semi-pure N-oxide in a suitable solvent and allowing it to crystallize, which can remove remaining trace impurities. google.com
The purified this compound would then be characterized using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity. This highly purified material is then crucial for its role as a reference standard in quality control laboratories.
Future Research Directions and Emerging Areas in Rocuronium Bromide N Oxide Studies
Novel Approaches for Targeted Synthesis of Rocuronium (B1662866) Bromide N-Oxide for Mechanistic Investigations
The formation of Rocuronium Bromide N-Oxide is associated with oxidative stress conditions. nih.gov Forced degradation studies on Rocuronium Bromide have utilized hydrogen peroxide (H₂O₂) at varying concentrations and conditions to induce the formation of oxidative degradation products. nih.govgoogle.comnih.govresearchgate.net These studies, while successful in generating the N-oxide, are primarily designed to understand the degradation pathways of the parent drug rather than to produce the N-oxide in a controlled and high-yield manner.
Future research must focus on developing novel, targeted synthetic methods specifically for this compound. This moves beyond simple degradation and into the realm of precise organic synthesis. A key objective will be to improve the selectivity of the oxidation reaction at the morpholine (B109124) nitrogen, minimizing the formation of other degradation byproducts.
Potential research directions include:
Exploration of Selective Oxidizing Agents: Investigating milder and more selective oxidizing agents beyond hydrogen peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO), could afford cleaner reaction profiles and higher yields of the desired N-oxide.
Catalytic Approaches: The development of catalytic systems, potentially using transition metals, could enable the oxidation to proceed under milder conditions with greater control over selectivity.
Reaction Condition Optimization: A systematic optimization of reaction parameters—including solvent, temperature, pH, and stoichiometry of the oxidant—is necessary to maximize the yield and purity of this compound. Such controlled synthesis is paramount for producing sufficient quantities of the pure compound, which is essential for detailed mechanistic and toxicological investigations.
Application of Advanced Hyphenated Techniques for Enhanced Trace-Level Analysis
The detection and quantification of this compound as a trace-level impurity in the active pharmaceutical ingredient (API) or formulated drug product requires highly sensitive and selective analytical methods. While standard High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection has been used for analyzing rocuronium and its known impurities, future studies demand more advanced techniques. nih.govresearchgate.netnih.gov
The application of hyphenated analytical techniques is a critical emerging area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is becoming the gold standard for its high sensitivity and specificity in quantifying trace-level compounds in complex matrices. researchgate.netmdpi.comresearchgate.net Developing a validated LC-MS/MS method would allow for precise measurement of the N-oxide well below the limits of conventional HPLC methods.
High-Resolution Mass Spectrometry (HRMS): The coupling of LC with HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, is invaluable for the unambiguous identification and structural confirmation of unknown impurities like the N-oxide. nih.govmdpi.com Nanoelectrospray-high resolution mass spectrometry has already been successfully used to characterize an oxidative degradation product of rocuronium. nih.gov
Advanced Chromatographic Separations: Given the high polarity of rocuronium and its N-oxide, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a promising alternative to traditional reversed-phase chromatography. mfd.org.mk HILIC can offer improved retention and separation for these polar compounds, leading to more robust and reliable analytical methods. mfd.org.mk
| Analytical Technique | Application in Rocuronium Analysis | Potential for N-Oxide Studies | Reference |
|---|---|---|---|
| HPLC with Amperometric Detection | Simultaneous determination of rocuronium and eight impurities. | Baseline analysis, but may lack sensitivity for very low trace levels. | researchgate.netnih.gov |
| Reversed-Phase LC-UV | Quantification and stability-indicating assays for rocuronium bromide. | Monitoring formation during forced degradation; may require co-elution resolution. | nih.govresearchgate.net |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Determination of rocuronium bromide in the presence of its main impurities. | Enhanced separation of the polar N-oxide from the parent drug and other impurities. | mfd.org.mk |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of rocuronium in biological samples (plasma, blood, tissues). | Highly sensitive and selective quantification for trace-level analysis in drug substances and products. | researchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Structural characterization of degradation products. | Unambiguous identification and structural elucidation of the N-oxide. | nih.govmdpi.com |
Deeper Elucidation of Stereochemical Aspects of N-Oxide Formation and Stability
The rocuronium molecule possesses a complex and well-defined stereochemistry with multiple chiral centers. The oxidation of the tertiary nitrogen atom within the morpholine ring to form this compound introduces a new potential stereocenter. The chemical name specifies the stereochemistry of the steroidal backbone, but the spatial arrangement around the newly formed N-O bond warrants deeper investigation. synzeal.comclearsynth.com
Future research should focus on:
Atropisomerism and Rotational Stability: The N-O bond may represent a stereogenic axis, leading to the possibility of atropisomers. It is crucial to determine if the oxidation occurs stereoselectively and to investigate the rotational stability of this axis. Studies have shown that N-oxides can undergo thermal racemization, and their stability can be influenced by intramolecular interactions. nih.gov
Influence of Intramolecular Interactions: The 3α-hydroxyl group on the rocuronium steroid nucleus is in proximity to the morpholine ring. Research should explore potential intramolecular hydrogen bonding between this hydroxyl group and the N-oxide oxygen. Such an interaction could significantly impact the stability and preferred conformation of the N-oxide atropisomers. nih.gov
Advanced Spectroscopic and Computational Analysis: The use of advanced NMR techniques, such as variable-temperature (VT-NMR) and Nuclear Overhauser Effect (NOE) studies, combined with computational modeling (e.g., Density Functional Theory calculations), will be essential to determine the energy barrier to rotation, identify the most stable conformers, and fully elucidate the three-dimensional structure of the N-oxide.
Development of Predictive Models for N-Oxide Formation based on Reaction Conditions
Understanding the conditions that lead to the formation of this compound is critical for controlling its levels in the final drug product. Rocuronium bromide is known to be unstable under certain conditions, including oxidative, basic, and high-temperature environments. google.comgoogle.com
An emerging area of research is the development of predictive models to forecast the rate and extent of N-oxide formation.
Kinetic Modeling: By systematically studying the degradation of rocuronium bromide under various oxidative stress conditions (e.g., varying pH, temperature, oxidant concentration), kinetic models can be developed. These models would describe the rate of N-oxide formation as a function of these critical parameters.
Design of Experiments (DoE): Employing a DoE approach, as has been used for optimizing chromatographic methods for rocuronium, can efficiently map the parameter space influencing N-oxide formation. mfd.org.mk This allows for the identification of critical factors and their interactions.
Predictive Stability Models: The ultimate goal is to create robust models that can predict the propensity for N-oxide formation during manufacturing, formulation, and long-term storage. This would enable the implementation of more effective control strategies, such as the inclusion of antioxidants or the precise control of pH and residual oxygen, to ensure product quality and stability. google.com
| Factor | Observed Effect on Rocuronium Bromide Stability | Implication for N-Oxide Formation | Reference |
|---|---|---|---|
| Oxidative Conditions (H₂O₂) | Unstable; leads to degradation. | Primary pathway for N-oxide generation. | nih.govgoogle.com |
| High Temperature | Unstable; impurity C content increases significantly. | May accelerate the rate of oxidative degradation and N-oxide formation. | google.comgoogle.com |
| Alkaline pH | Unstable; content of impurity C increases significantly. | May catalyze or influence the pathway of oxidative degradation. | google.com |
| Acidic pH | Relatively stable. | Potentially inhibits the formation of the N-oxide and other degradation products. | google.comgoogle.com |
Exploration of N-Oxide Behavior in Non-Aqueous Systems and Solid State
While much of the focus on rocuronium stability is in aqueous solutions, its behavior and that of its impurities in non-aqueous and solid-state forms are equally important, particularly from a manufacturing and formulation perspective. google.com Rocuronium bromide itself is known to be an amorphous solid and can form solvates. google.com
Future investigations should extend this characterization to this compound.
Solid-State Characterization: Once isolated in pure form, the N-oxide should be subjected to comprehensive solid-state analysis. Techniques such as X-Ray Powder Diffraction (XRPD) can determine if it is crystalline or amorphous. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will reveal its melting point, thermal stability, and decomposition profile compared to the parent drug.
Behavior in Organic Solvents: The synthesis and purification of rocuronium bromide involve various organic solvents, such as acetonitrile (B52724) and dichloromethane. google.comccspublishing.org.cn It is crucial to study the stability and solubility of the N-oxide in these non-aqueous systems. This research would clarify whether the N-oxide can form during synthetic steps and how it might behave during crystallization and purification processes, potentially impacting impurity profiles.
Hygroscopicity and Solvate Formation: Investigating the hygroscopicity of the N-oxide and its potential to form solvates with water or organic solvents is necessary. These properties significantly influence the handling, processing, and long-term stability of the compound as an impurity within the drug substance.
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of rocuronium bromide in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for assessing purity and degradation products. For HPLC, prepare a test solution at 1 mg/mL in methanol and compare retention times against certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., Ph. Eur. or USP). Stability studies should include accelerated degradation under heat (40–60°C) and humidity (75% RH) to identify impurities like bromides or N-oxides .
Q. How can researchers mitigate injection-induced pain during in vivo studies involving rocuronium bromide?
- Methodological Answer : Pre-treatment with lidocaine (0.1–0.5 mg/kg IV) or dilution in glycine buffer (pH 3–4) reduces pain by stabilizing vascular endothelial cells. Experimental designs should incorporate randomized, blinded administration to control for confounding variables. Note that pain correlates with prostaglandin E2 (PGE2) upregulation, which can be quantified via ELISA in endothelial cell models .
Q. What are the critical parameters for synthesizing rocuronium bromide with high yield and minimal impurities?
- Methodological Answer : A novel synthesis route involves optimizing the key intermediate (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol. Key steps include:
- Stereoselective alkylation at 60°C with a 12-hour reaction time.
- Purification via recrystallization in ethanol/water (3:1 v/v) to achieve >99% purity.
- Yield improvement (up to 85%) by controlling moisture levels (<0.1% in solvents) .
Advanced Research Questions
Q. How do geographic and demographic factors influence rocuronium bromide’s pharmacodynamic variability in preclinical models?
- Methodological Answer : Dose-response curves (ED₅₀, ED₉₀) vary significantly across populations due to genetic polymorphisms in neuromuscular receptors. For example:
Q. What mechanisms explain contradictory findings on rocuronium bromide’s role in endothelial inflammation and pain?
- Methodological Answer : Rocuronium bromide suppresses endothelial nitric oxide synthase (eNOS), reducing NO production (pro-inflammatory at low levels), while simultaneously upregulating cyclooxygenase-2 (COX-2) and PGE2 synthesis (pro-nociceptive). These dual effects create context-dependent outcomes:
- In vitro : At 10 μg/mL, NO suppression dominates, causing microcirculatory stasis.
- At higher doses (100–1,000 μg/mL) : COX-2/PGE2 pathways exacerbate pain. Validate using siRNA knockdown of COX-2 in CPAE cells to isolate pathways .
Q. How can researchers reconcile discrepancies in rocuronium bromide’s stability under varying storage conditions?
- Methodological Answer : Stability conflicts arise from oxidative degradation. Key mitigation strategies:
- Storage : -25°C in amber vials under argon to prevent N-oxide formation.
- Compatibilities : Avoid alkaline solutions (e.g., barbiturates) to prevent pH-driven hydrolysis.
- Analytical validation : Use LC-MS to track degradation products like desacetoxy metabolites. Stability studies must adhere to ICH Q1A guidelines for temperature/humidity cycling .
Q. What experimental models best predict rocuronium bromide’s interaction with reversal agents like sugammadex?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) between rocuronium and cyclodextrin-based reversal agents. In vivo, use rat models to measure recovery times (TOF ratio ≥0.9) post-administration. Note that sugammadex’s efficacy is 6–7× higher for rocuronium than pipecuronium due to steric compatibility .
Key Considerations for Experimental Design
- Toxicology : Cytotoxicity thresholds in endothelial cells are 50 μg/mL (safe) vs. 100 μg/mL (toxic). Always pre-test cell viability via MTT assays .
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., ELISA for PGE2 and Western blot for COX-2) .
- Regulatory Compliance : Use CRMs certified under Ph. Eur. Y0001580 for reproducibility in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
